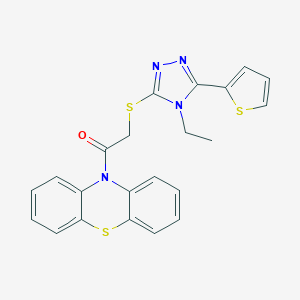![molecular formula C26H23N5O B292946 13-methyl-11-phenyl-6-(4-phenylpiperazin-1-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B292946.png)
13-methyl-11-phenyl-6-(4-phenylpiperazin-1-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of pyrido[3’,2’:4,5]furo[3,2-d]pyrimidines, which are known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine core with a phenylpiperazine derivative under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
化学反应分析
Types of Reactions
9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents like LiAlH4, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
科学研究应用
9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine has several scientific research applications:
作用机制
The mechanism of action of 9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . In its antitumor role, the compound may interfere with DNA replication and repair processes, leading to cell death .
相似化合物的比较
Similar Compounds
Piritrexim: A pyrido[2,3-d]pyrimidine derivative known for its antitumor activity.
Isopiritrexim: Another pyrido[2,3-d]pyrimidine with similar biological activities.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds have shown potential as PARP-1 inhibitors and possess antitumor properties.
Uniqueness
What sets 9-Methyl-7-phenyl-4-(4-phenylpiperazin-1-yl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine apart is its unique combination of a pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine core with a phenylpiperazine moiety. This structural arrangement imparts distinct biological activities and makes it a versatile compound for various applications .
属性
分子式 |
C26H23N5O |
|---|---|
分子量 |
421.5 g/mol |
IUPAC 名称 |
13-methyl-11-phenyl-6-(4-phenylpiperazin-1-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C26H23N5O/c1-18-16-21(19-8-4-2-5-9-19)29-26-22(18)23-24(32-26)25(28-17-27-23)31-14-12-30(13-15-31)20-10-6-3-7-11-20/h2-11,16-17H,12-15H2,1H3 |
InChI 键 |
FGFSGHYNSPNFJI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6 |
规范 SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7-dimethyl-N'-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B292864.png)

![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B292866.png)
![5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B292867.png)
![3-Methyl-1-[(4-morpholinylmethylene)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292871.png)
![1-[(4-Chlorobenzyl)sulfanyl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292874.png)
![1-(1H-benzimidazol-2-ylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292875.png)
![11-oxo-5-(2-oxo-2-phenylethyl)-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292876.png)
![3-(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B292877.png)
![4-allyl-5-(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B292878.png)
![11-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)-13-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292882.png)
![N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N'-phenylthiourea](/img/structure/B292885.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-11-(4-chlorophenyl)-13-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B292886.png)
![5-[(E)-(3-methoxyphenyl)methylideneamino]-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-imine](/img/structure/B292888.png)
